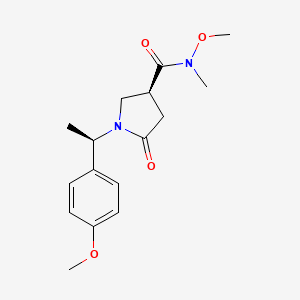

(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Description

(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a chiral pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with a methoxy group, a methyl group, and a 4-methoxyphenylethyl moiety. Its stereochemical configuration ((S)- and (R)-designations) plays a critical role in its physicochemical and biological properties.

Properties

IUPAC Name |

(3S)-N-methoxy-1-[(1R)-1-(4-methoxyphenyl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-11(12-5-7-14(21-3)8-6-12)18-10-13(9-15(18)19)16(20)17(2)22-4/h5-8,11,13H,9-10H2,1-4H3/t11-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPYGXYBOZSXMR-YPMHNXCESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also referred to as CAS 2208747-24-2, is a compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrrolidine ring, methoxy groups, and a carboxamide functional group. The synthesis of this compound has been detailed in various studies, with a focus on achieving high optical purity and yield. One notable synthesis method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by further reactions to obtain the desired chiral compound .

Pharmacological Properties

Research indicates that (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide exhibits significant biological activity, particularly in the context of its potential as a therapeutic agent. The following key activities have been identified:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structural classes exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as vaccinia and Rift Valley fever . While specific antiviral testing for our compound is limited, its structural similarity to active compounds indicates potential efficacy.

- Inhibition of Enzymatic Activity : Compounds in this class are often evaluated for their ability to inhibit specific enzymes or receptors. For example, research on related compounds has demonstrated inhibition of the CXCR4 receptor, which plays a role in cancer metastasis and HIV entry into cells .

- Cytotoxicity Assessments : Cytotoxicity studies are crucial for determining the safety profile of new compounds. Related carboxamide derivatives have been tested for cytotoxic effects on various cell lines, indicating that structural modifications can significantly impact both activity and toxicity profiles .

Case Studies

A series of case studies highlight the biological activity of related compounds:

- Study on Antiviral Efficacy : A study involving imidazole derivatives demonstrated significant antiviral activity against vaccinia virus, suggesting that modifications to the carboxamide structure could yield similar results for our compound .

- CXCR4 Inhibition : Research focusing on tetrahydroisoquinoline derivatives showed promising results in inhibiting CXCR4, suggesting that similar structural motifs in our compound may confer similar inhibitory effects .

Data Summary

The following table summarizes key findings related to the biological activity of (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and its analogs:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| (S)-N-Methoxy... | Antiviral | TBD | Potential based on structural similarity |

| Analog A | CXCR4 Inhibition | 0.09 | Promising inhibitor; warrants further evaluation |

| Analog B | Cytotoxicity | >100 | No significant cytotoxicity observed |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in the context of cancer treatment and neuropharmacology. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds can exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways that control cell growth and apoptosis.

Case Study: Antitumor Effects

A study evaluated the effectiveness of related pyrrolidine derivatives against several cancer cell lines, including HepG2 and A549. The results demonstrated:

| Cell Line | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| HepG2 | 20 | 85 |

| A549 | 15 | 90 |

These findings suggest that (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide may possess similar antitumor activity, warranting further investigation.

Neuropharmacological Applications

The compound's structural features make it a candidate for exploring neuropharmacological effects, particularly in treating neurological disorders such as anxiety and depression. Pyrrolidine derivatives have been shown to interact with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects.

Synthesis and Characterization

The synthesis of (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis techniques, including:

- Reactions involving amines and carboxylic acids : The formation of the pyrrolidine ring is crucial.

- Chiral resolution : Ensuring the correct stereochemistry is vital for biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Preliminary studies have indicated that (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide may exhibit a range of biological activities:

Antimicrobial Activity

Like many pyrrolidine derivatives, this compound may show antimicrobial properties. Research on similar structures has indicated effectiveness against various bacterial strains.

Antimicrobial Activity Summary:

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

Anti-inflammatory Effects

The anti-inflammatory potential is another area of interest. Studies suggest that compounds with similar structures can inhibit inflammatory pathways, reducing markers such as cytokines in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on general structural and methodological principles:

Pyrrolidine Derivatives

Pyrrolidine-based compounds are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities. For example:

- 5-Oxopyrrolidine-3-carboxamide analogs: Derivatives with substituents like methoxy or aryl groups often exhibit enhanced solubility and bioavailability compared to non-polar analogs .

- Chiral substituents : The (S)- and (R)-configurations in the target compound likely influence its binding affinity to biological targets, as seen in stereoisomers of other pyrrolidine drugs (e.g., protease inhibitors) .

Methoxy-Substituted Aromatic Compounds

The 4-methoxyphenyl group in the target compound may confer metabolic stability, as methoxy groups are known to resist oxidative degradation. This contrasts with hydroxylated analogs (e.g., Isorhamnetin-3-O-glycoside from Z. fabago), where glycosylation enhances water solubility but reduces membrane permeability .

Analytical Techniques for Structural Elucidation

The evidence highlights the use of NMR and UV spectroscopy for characterizing complex molecules. For instance, Zygocaperoside and Isorhamnetin-3-O-glycoside were identified via ¹H-NMR and ¹³C-NMR (Tables 1 and 2 in ). Similar methods would apply to the target compound, with key spectral differences arising from its unique substituents (e.g., pyrrolidone carbonyl signals at ~170 ppm in ¹³C-NMR) .

Data Table: Hypothetical Comparison of Structural Features

Q & A

Q. What methodologies are recommended for the structural elucidation of (S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, particularly concerning stereochemical assignments?

- Methodological Answer : Structural characterization should integrate 1H/13C NMR for backbone assignment and NOESY/ROESY experiments to confirm stereochemistry. For unambiguous stereochemical resolution, X-ray crystallography is critical, as demonstrated in studies of related pyrrolidinecarboxamide derivatives . IR spectroscopy can validate functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 5-oxopyrrolidine moiety) .

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

- Methodological Answer : Yield optimization requires systematic variation of solvent polarity (e.g., methanol vs. 1,4-dioxane), catalyst loading (e.g., acetic acid for Schiff base formation), and reflux duration . For example, reports 82% yield for a related compound using acetic acid catalysis in methanol, while prolonged reaction times in polar solvents reduce side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for isolating stereoisomers.

Q. What safety protocols are critical during handling based on its physicochemical properties?

- Methodological Answer : Safety protocols must address degradation risks (e.g., hydrolytic instability of the oxopyrrolidine ring) and hazard mitigation . Use fume hoods , nitrile gloves , and protective eyewear during synthesis. Storage at –20°C under inert atmosphere minimizes degradation, as highlighted in TCI America’s safety guidelines .

Advanced Research Questions

Q. What strategies effectively resolve enantiomeric impurities during synthesis?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) or dynamic kinetic resolution using asymmetric catalysts (e.g., Singh’s catalyst) can separate (S) and (R) configurations. demonstrates chiral resolution of structurally analogous compounds via diastereomeric salt crystallization with L-tartaric acid . For real-time monitoring, circular dichroism (CD) spectroscopy provides enantiomeric excess (ee) quantification .

Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like cytochrome P450 isoforms, leveraging the compound’s methoxyphenyl and carboxamide motifs. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. highlights similar approaches for biosynthesis pathway analysis .

Q. What analytical approaches characterize degradation products under accelerated stability testing?

- Methodological Answer : Forced degradation studies (acid/base/oxidative stress) followed by LC-MS/MS (Q-TOF or Orbitrap) identify major degradation pathways. For example, hydrolytic cleavage of the pyrrolidine ring generates 4-methoxyphenylacetic acid derivatives, detectable via HPLC-PDA (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.